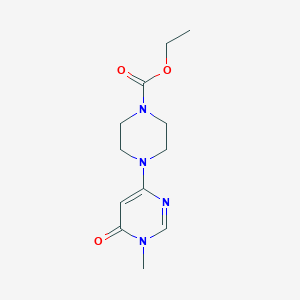![molecular formula C13H11FN2OS B15116955 3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide](/img/structure/B15116955.png)
3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which combines a fluorine atom, a methylsulfanyl group, and a carboxamide group. These functional groups contribute to its distinct chemical and physical properties, making it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide typically involves the following steps:
Fluorination of Pyridine:
Formation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Carboxamide Formation: The carboxamide group is typically introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-fluoro-N-[3-(methylsulfanyl)phenyl]benzamide: Similar structure but with a benzene ring instead of a pyridine ring.
1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: A more complex structure with additional functional groups.
Uniqueness
3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide is unique due to its combination of a fluorinated pyridine ring, a methylsulfanyl group, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H11FN2OS |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
3-fluoro-N-(3-methylsulfanylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11FN2OS/c1-18-10-4-2-3-9(7-10)16-13(17)11-5-6-15-8-12(11)14/h2-8H,1H3,(H,16,17) |
Clé InChI |
LDZHZYXUPXABCT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1)NC(=O)C2=C(C=NC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B15116878.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15116879.png)
![N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B15116880.png)
![3-({4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B15116886.png)
![3-Fluoro-5-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B15116891.png)
![6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15116893.png)
![4-(dimethylsulfamoyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B15116895.png)

![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B15116921.png)
![4-Methoxy-2-(5-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B15116923.png)
acetic acid](/img/structure/B15116943.png)
![2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide](/img/structure/B15116947.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B15116960.png)
![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B15116971.png)
